Ramosetron

Übersicht

Beschreibung

Ramosetron ist ein selektiver Serotonin-5-HT3-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von Übelkeit und Erbrechen im Zusammenhang mit Chemotherapie und postoperativer Erholung eingesetzt wird. Es ist auch wirksam bei der Behandlung des diarrhöe-dominanten Reizdarmsyndroms. Diese Verbindung ist bekannt für ihre höhere Potenz und längere Wirkdauer im Vergleich zu anderen 5-HT3-Antagonisten der ersten Generation wie Ondansetron .

Wissenschaftliche Forschungsanwendungen

Ramosetron has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of 5-HT3 receptor antagonists.

Biology: Investigated for its effects on serotonin receptors and related pathways.

Medicine: Extensively studied for its antiemetic properties and its role in treating irritable bowel syndrome.

Industry: Used in the development of new pharmaceuticals targeting serotonin receptors.

Wirkmechanismus

Target of Action

Ramosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . This receptor is the primary target of this compound and plays a crucial role in the transmission of signals in the gastrointestinal tract and the central nervous system .

Mode of Action

This compound exerts its therapeutic effects by blocking the action of serotonin on 5-HT3 receptors . These receptors are present in the afferent vagal nerve endings in the gastrointestinal mucosa . By inhibiting the action of serotonin, a neurotransmitter involved in triggering nausea and vomiting, this compound can effectively alleviate these symptoms .

Biochemical Pathways

It is known that the drug’s antagonistic action on 5-ht3 receptors disrupts the normal function of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and gastrointestinal motility .

Pharmacokinetics

Like other 5-ht3 receptor antagonists, it is expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

This compound’s action results in significant symptomatic improvements in conditions like chemotherapy- and postoperative-associated nausea and vomiting, and diarrhea-predominant irritable bowel syndrome . It has been found to provide relief from overall IBS symptoms, abdominal discomfort/pain, and improve abnormal bowel habits and stool consistency .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, stress conditions have been shown to induce abnormal defecation, which can be significantly suppressed by this compound . .

Biochemische Analyse

Biochemical Properties

Ramosetron interacts with the 5-hydroxytryptamine receptor 3A, acting as an antagonist . This interaction plays a crucial role in its function, as it blocks the action of serotonin, a neurotransmitter that can cause nausea and vomiting.

Cellular Effects

This compound has been found to have beneficial effects on both male and female patients with diarrhea-predominant irritable bowel syndrome (IBS-D) . It leads to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition prevents the triggering of the vomiting reflex, thus exerting its antiemetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant suppression of abnormal defecation induced by various stressors in rats and mice . The effects were more potent than those of other 5-HT3 antagonists such as alosetron, cilansetron, or loperamide .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At a concentration of 100 μg/0.5 µl, this compound reduced afterdischarge duration and increased stage 4 latency in kindled rats .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ramosetron umfasst mehrere wichtige Schritte, beginnend mit der Herstellung des Indolderivats. Der Prozess beinhaltet typischerweise:

Bildung des Indolderivats: Der erste Schritt beinhaltet die Synthese des Indolderivats durch eine Fischer-Indol-Synthese-Reaktion.

Cyclisierung: Das Indolderivat unterliegt einer Cyclisierung, um den Benzimidazolring zu bilden.

Substitution: Der letzte Schritt beinhaltet die Substitution des Benzimidazolrings mit einer Methanongruppe, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ramosetron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung in der Untersuchung von 5-HT3-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Serotoninrezeptoren und verwandte Signalwege.

Medizin: Extensiv untersucht auf seine Antiemetika-Eigenschaften und seine Rolle bei der Behandlung des Reizdarmsyndroms.

Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf Serotoninrezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an die Serotonin-5-HT3-Rezeptoren bindet und diese antagonisiert. Diese Rezeptoren befinden sich im zentralen und peripheren Nervensystem, insbesondere im Magen-Darm-Trakt. Durch die Blockade dieser Rezeptoren verhindert this compound die Wirkung von Serotonin, einem wichtigen Vermittler von Übelkeit und Erbrechen. Dieser Mechanismus trägt auch dazu bei, die Symptome des Reizdarmsyndroms zu reduzieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ondansetron: Ein weiterer 5-HT3-Rezeptor-Antagonist, der für ähnliche Indikationen verwendet wird, aber eine kürzere Wirkdauer hat.

Granisetron: Ähnlich wie Ondansetron, aber mit einer etwas längeren Halbwertszeit.

Palonosetron: Bekannt für seine verlängerte Halbwertszeit und höhere Rezeptorbindungsaffinität.

Einzigartigkeit von Ramosetron

This compound zeichnet sich durch seine höhere Potenz und längere Wirkdauer im Vergleich zu anderen 5-HT3-Rezeptor-Antagonisten aus. Dies macht es besonders wirksam bei der Behandlung von Erkrankungen, die eine längere Rezeptorblockade erfordern, wie z. B. Chemotherapie-induzierte Übelkeit und Erbrechen .

Biologische Aktivität

Ramosetron is a potent and selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its biological activity is characterized by its ability to modulate gastrointestinal motility and alleviate symptoms associated with IBS-D. This article delves into the detailed mechanisms, efficacy, and safety of this compound, supported by data tables and case studies from various research findings.

This compound exerts its biological effects by selectively antagonizing the 5-HT3 receptors located on enteric neurons in the gastrointestinal tract. This action leads to:

- Inhibition of Colonic Motility : By blocking 5-HT3 receptors, this compound reduces excessive colonic motility, which is often exacerbated in IBS-D patients.

- Reduction of Abdominal Pain : The antagonism of these receptors also decreases visceral hypersensitivity, thereby alleviating abdominal discomfort and pain.

- Improvement in Bowel Habits : this compound has been shown to normalize bowel movements and improve stool consistency.

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in treating IBS-D. Below is a summary of key findings from several studies:

Case Studies

- Long-term Efficacy : A study involving long-term administration of this compound demonstrated sustained relief from abdominal pain and improved bowel habits over a period of several months, indicating its potential for chronic management of IBS-D symptoms .

- Sex-Specific Responses : Research has shown that the efficacy of this compound may differ between genders. In a study focused on female patients, this compound significantly improved symptoms compared to placebo, highlighting its potential gender-specific therapeutic effects .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

- Adverse Events : The most commonly reported adverse event was constipation, occurring in approximately 11% of patients treated with this compound .

- Serious Adverse Events : No serious adverse events such as ischemic colitis were reported in clinical trials, suggesting a favorable safety profile compared to other treatments for IBS-D .

Eigenschaften

IUPAC Name |

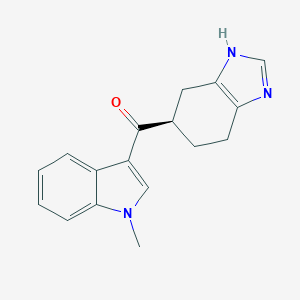

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPAPBPFQJABD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043842 | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132036-88-5 | |

| Record name | Ramosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ramosetron?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, , ] It exerts its effects by blocking the binding of serotonin, a neurotransmitter, to these receptors. [, ]

Q2: Where are 5-HT3 receptors primarily located, and what role do they play in the context of this compound’s therapeutic effects?

A2: 5-HT3 receptors are found in both the central nervous system (CNS), specifically the chemoreceptor trigger zone (CTZ), and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal (GI) tract. [, , ] Blocking 5-HT3 receptors in the CTZ helps prevent nausea and vomiting, while blocking those in the GI tract reduces GI motility and secretions. [, , , ]

Q3: How does this compound's mechanism of action translate to its therapeutic effects in conditions like irritable bowel syndrome with diarrhea (IBS-D)?

A3: In IBS-D, excessive serotonin release in the gut contributes to increased intestinal motility, secretions, and visceral hypersensitivity. [, , ] this compound's blockade of 5-HT3 receptors helps normalize these processes, reducing diarrhea, abdominal pain, and discomfort. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound hydrochloride, the salt form commonly used in pharmaceuticals, is C17H21N3O3•HCl. The molecular weight is 351.84 g/mol. [, ]

Q5: Is there any information about the spectroscopic data of this compound available in the provided research?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, FTIR spectroscopy is mentioned as a technique for confirming the identity of this compound and assessing potential drug-polymer interactions during the development of transdermal delivery systems. []

Q6: Has the compatibility of this compound with other drugs been investigated for combined administration?

A6: Yes, one study investigated the physicochemical compatibility of this compound with dezocine, an opioid analgesic, in a 0.9% sodium chloride injection intended for patient-controlled analgesia (PCA). [] The results demonstrated good physical and chemical stability of the mixture over 14 days when stored in both glass bottles and polyvinyl chloride (PVC) bags at 4°C and 25°C. [] This indicates potential for co-administration of these drugs for managing postoperative pain and PONV. []

Q7: How does storage temperature affect the stability of this compound in solution?

A7: The study on dezocine-ramosetron compatibility in 0.9% sodium chloride injection showed that this compound remained stable for 14 days when stored at both 4°C and 25°C. [] This suggests that this compound is relatively stable in solution across a range of clinically relevant temperatures.

Q8: What is the typical route of administration for this compound, and how does this influence its pharmacokinetic profile?

A8: this compound is available in both oral and intravenous formulations. [, , ] Intravenous administration results in rapid onset of action, which is desirable for acute conditions like postoperative nausea and vomiting (PONV). [, , ] Oral administration provides a more convenient route for chronic conditions like IBS-D, allowing for once-daily dosing. [, ]

Q9: What is the approximate half-life of this compound, and how does this relate to its duration of action?

A9: While the provided research doesn't explicitly state the half-life, it does highlight that this compound exhibits a very slow dissociation rate from 5-HT3 receptors compared to other 5-HT3 antagonists like alosetron and cilansetron. [] This translates to a prolonged duration of action, contributing to its effectiveness in preventing both acute and delayed nausea and vomiting. [, , , , ]

Q10: Does this compound have any active metabolites, and if so, do they contribute to its pharmacological effects?

A10: Yes, this compound has an active metabolite, M-1, that also possesses affinity for 5-HT3 receptors. [] While M-1's binding affinity is lower than that of the parent drug, its contribution to overall receptor occupancy and the prolonged duration of action is significant, particularly after intravenous administration. [, ]

Q11: What is the evidence for the efficacy of this compound in preventing PONV compared to placebo?

A12: Multiple randomized controlled trials have demonstrated the effectiveness of this compound in reducing the incidence and severity of PONV compared to placebo. [, , , , , ] These studies have shown consistent benefits, particularly in the early postoperative period (0-6 hours). [, , , , , ]

Q12: Is there evidence suggesting any specific genetic polymorphisms that might influence this compound's effectiveness?

A17: Yes, one study investigated the influence of polymorphisms in the ABCB1 gene, which encodes a drug transporter protein, on the efficacy of this compound compared to palonosetron for preventing PONV. [] The findings suggest that individuals with specific ABCB1 genotypes might experience differences in the severity of PONV when treated with this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.